molecular formula C24H20ClNO4S B2598440 5-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(phenylsulfonyl)-1H-pyrrol-2(5H)-one CAS No. 1358046-22-6

5-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(phenylsulfonyl)-1H-pyrrol-2(5H)-one

Cat. No. B2598440
CAS RN: 1358046-22-6
M. Wt: 453.94
InChI Key: JRMBHXZROMPSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(phenylsulfonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H20ClNO4S and its molecular weight is 453.94. The purity is usually 95%.
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Scientific Research Applications

Structural and Chemical Properties

Research into related compounds has focused on understanding their structural properties and the implications of these properties on chemical reactivity and potential biological activities. For example, studies on tetrazole derivatives and their crystal structures have laid the groundwork for exploring similar compounds, including pyrrol-2(5H)-one derivatives, in the context of docking studies and as potential COX-2 inhibitors (Al-Hourani et al., 2015). These findings suggest a potential for anti-inflammatory applications by examining the orientation and interaction of molecules within the active sites of target enzymes.

Synthesis and Antimicrobial Activity

The synthesis of novel pyrrolin-2-ones through one-pot, three-component reactions in aqueous media has been a subject of interest (Akbari et al., 2022). This approach not only highlights the chemical versatility of pyrrol-2(5H)-one derivatives but also their potential in generating compounds with valuable biological activities, such as antimicrobial properties. Such research underscores the importance of pyrrol-2(5H)-one scaffolds in medicinal chemistry for developing new therapeutic agents.

Advanced Materials and Electronics

Investigations into the use of pyrrol-2(5H)-one derivatives in advanced materials, particularly in the field of organic electronics, have been conducted. For instance, the enhancement of conductivity and work function in organic solar cells through the doping of materials with specific derivatives demonstrates the compound's relevance in improving the efficiency of electronic devices (Zeng et al., 2020). This research area opens up new avenues for the application of pyrrol-2(5H)-one derivatives in the development of high-performance organic electronic materials.

properties

IUPAC Name

3-(benzenesulfonyl)-2-(4-chlorophenyl)-1-(4-ethylphenyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4S/c1-2-16-8-14-19(15-9-16)26-21(17-10-12-18(25)13-11-17)23(22(27)24(26)28)31(29,30)20-6-4-3-5-7-20/h3-15,21,27H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMBHXZROMPSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(phenylsulfonyl)-1H-pyrrol-2(5H)-one

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